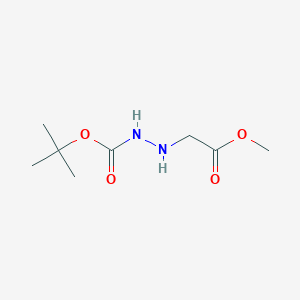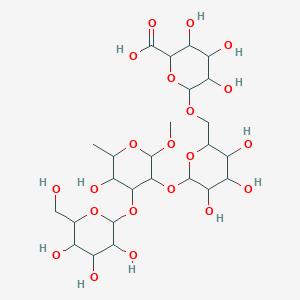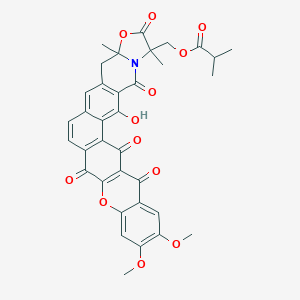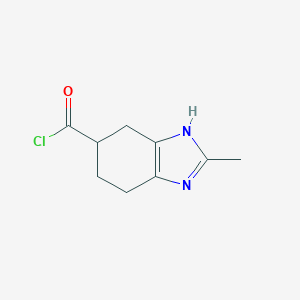
4-Pyrimidinethiol
Übersicht
Beschreibung
4-Pyrimidinethiol, also known as 5,6-diaminopyrimidine-4-thiol, is a chemical compound with the formula C4H6N4S . It has a molecular weight of 142.182 .
Synthesis Analysis
A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol was successfully prepared by hydrothermal combination of silver and 4,6-diamino-2-pyrimidinethiol . The prepared coordination polymer was characterized by FT-IR, XRD, TGA, SEM, EDX, X-ray mapping, and Nitrogen adsorption–desorption analysis .
Molecular Structure Analysis
The molecular structure of 4-Pyrimidinethiol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The prepared Ag-CP (silver coordination polymer) exhibits excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines under mild reaction conditions in relatively short reaction times . The heterogeneity of the catalyst was confirmed by the hot filtration test .
Physical And Chemical Properties Analysis
4-Pyrimidinethiol has a molecular weight of 142.182 . Its IUPAC Standard InChI is InChI=1S/C4H6N4S/c5-2-3 (6)7-1-8-4 (2)9/h1H,5H2, (H3,6,7,8,9) .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4,6-Diamino-2-pyrimidinethiol (4D2P) demonstrates significant inhibitory effects on mild steel corrosion in HCl solutions. This was explored through various methods, including linear polarization resistance, electrochemical impedance spectroscopy, and potentiodynamic measurements. The study showed 4D2P's adsorption on mild steel surfaces and its inhibition mechanism was elucidated using quantum chemical calculations (Yıldız, 2015).
Biochemical Synthesis and Analysis
4-Thio substituted pyrimidine polynucleotides have been synthesized and their unusual physical properties investigated. This includes the study of polynucleotides containing 2,4-dithiouridine, exploring their molecular, crystal structure, and spectral properties (Faerber et al., 1970).
Biological Applications
2-Pyrimidinethiols, including 4-methyl-2-pyrimidinethiol, have been examined for their structures, dimers, disulfides, sulfenyl radicals, and tautomers. This study contributes to understanding the electrochemical oxidation of these compounds in biological contexts (Freeman et al., 2008).
Plant Physiology Research
Plant growth retardants with structures like pyrimidine, including 4-pyridine, have been used in physiological research. They offer insights into the regulation of terpenoid metabolism, which is crucial for understanding phytohormones and sterols' roles in cell division, elongation, and senescence (Grossmann, 1990).
Synthesis of Heterocycles
The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones and related compounds has been explored. These heterocycles, derived from pyrimidine structures, have potential applications in biological fields and chemotherapeutics (Snieckus & Guimarães, 2014).
Chemical Synthesis
The preparation of various pyrimidinethiols and thiopyrimidines, including substituted ones, has been detailed. This synthesis provides novel pyrimidine derivatives for various applications (Harnden & Hurst, 1990).
Eigenschaften
IUPAC Name |
1H-pyrimidine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXHFMCFLLMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903817 | |
| Record name | NoName_4575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidinethiol | |
CAS RN |
1450-86-8 | |
| Record name | 4-Pyrimidinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



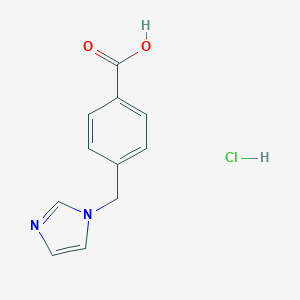


![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)

